2,4-di-tert-Butyl-6-[(2-hydroxy-3-methoxy-benzylidene)amino]phenol
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Overview
Description
2,4-di-tert-Butyl-6-[(2-hydroxy-3-methoxy-benzylidene)amino]phenol is a synthetic organic compound with the molecular formula C22H29NO3. This compound is known for its unique structure, which includes two tert-butyl groups and a benzylideneamino group attached to a phenol ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di-tert-Butyl-6-[(2-hydroxy-3-methoxy-benzylidene)amino]phenol typically involves the condensation of 2,4-di-tert-butylphenol with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-di-tert-Butyl-6-[(2-hydroxy-3-methoxy-benzylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzylidene group can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4-di-tert-Butyl-6-[(2-hydroxy-3-methoxy-benzylidene)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-di-tert-Butyl-6-[(2-hydroxy-3-methoxy-benzylidene)amino]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The benzylideneamino group can interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A simpler compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A UV absorber used in sunscreens and personal care products .
Uniqueness
2,4-di-tert-Butyl-6-[(2-hydroxy-3-methoxy-benzylidene)amino]phenol is unique due to its combination of antioxidant and potential therapeutic properties. The presence of both tert-butyl and benzylideneamino groups enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-ditert-butyl-6-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-21(2,3)15-11-16(22(4,5)6)20(25)17(12-15)23-13-14-9-8-10-18(26-7)19(14)24/h8-13,24-25H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVWSFLGVJYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N=CC2=C(C(=CC=C2)OC)O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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